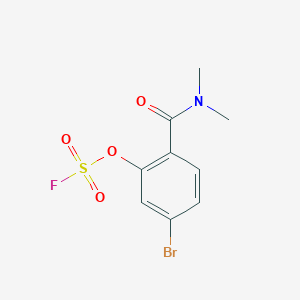

4-Bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene, also known as DBFOB, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis of Radiolabelled Compounds

One significant application of related fluorobromo and fluoroiodobenzene compounds is in the synthesis of radiolabelled synthons for medical imaging. A study by Gail and Coenen (1994) demonstrates a one-step preparation of 4-[18F]Fluorobromo- and [18F]fluoroiodobenzene as precursors for organometallic nucleophilic reagents. These compounds are valuable in positron emission tomography (PET) imaging, showcasing the utility of bromo-fluoro derivatives in developing diagnostic tools (Gail & Coenen, 1994).

Electrochemical Applications

A novel application in the electrochemical domain involves 4-bromo-2-fluoromethoxybenzene (BFMB), utilized as a bi-functional electrolyte additive for lithium-ion batteries. Research indicates that BFMB can electrochemically polymerize to form a protective film, enhancing the battery's overcharge protection and fire retardancy, without compromising its cycle performance. This highlights the potential of bromo-fluoro derivatives in improving lithium-ion battery safety and efficiency (Zhang Qian-y, 2014).

Advanced Materials Synthesis

In the realm of advanced materials, the structural modification of poly(3,4-ethylenedioxythiophene) (PEDOT) with halobenzoic acids, including derivatives of bromo-fluorobenzoic acid, significantly enhances its conductivity. This treatment facilitates the development of high-performance, ITO-free organic solar cells, underscoring the importance of bromo-fluoro derivatives in crafting next-generation electronic materials (Tan et al., 2016).

Organic Synthesis Methodologies

Bromo-fluoro derivatives are pivotal in organic synthesis, offering pathways to synthesize complex molecules. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves steps like diazotization and bromination, revealing the compound's versatility as a synthetic intermediate (Guo Zhi-an, 2009).

Propiedades

IUPAC Name |

4-bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO4S/c1-12(2)9(13)7-4-3-6(10)5-8(7)16-17(11,14)15/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHUIWIFWVQRIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)Br)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2968592.png)

![4-[3-(2,4-Dimethylphenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile](/img/structure/B2968594.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2968595.png)

![Tert-butyl 4-[ethyl-[3-(prop-2-enoylamino)propanoyl]amino]piperidine-1-carboxylate](/img/structure/B2968602.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2968607.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2968609.png)

![N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide](/img/structure/B2968610.png)

![3-Phenyl-7-[(E)-2-phenylethenyl]sulfonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2968611.png)